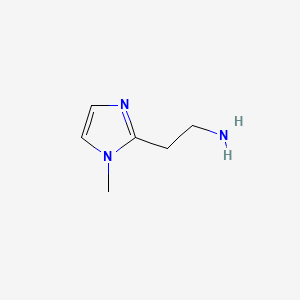

2-(1-Methyl-1H-imidazol-2-yl)ethanamine

Vue d'ensemble

Description

2-(1-Methyl-1H-imidazol-2-yl)ethanamine, also known as MeImE, is an organic compound consisting of an amino group, a methyl group, and an imidazole ring. MeImE has been studied extensively due to its potential applications in scientific research and laboratory experiments.

Applications De Recherche Scientifique

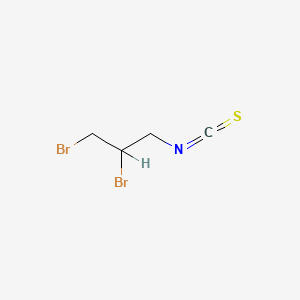

DNA Interaction and Cytotoxicity Studies

2-(1-Methyl-1H-imidazol-2-yl)ethanamine, as part of Cu(II) complexes with tridentate ligands, exhibits significant DNA binding propensity, demonstrating interactions with calf thymus DNA and showing potential in nuclease activity. These complexes exhibit low toxicity for various cancer cell lines, suggesting their utility in the study of DNA interactions and potential therapeutic applications (Kumar et al., 2012).

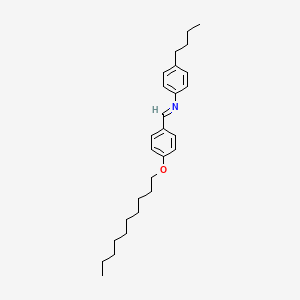

Ligand Synthesis and Complexation Studies

The compound serves as a building block in the synthesis of imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. These derivatives have been characterized and studied for their complexation stability constants with Cu(II), indicating the compound's relevance in the synthesis of new ligands for metal coordination chemistry (Pařík & Chlupatý, 2014).

Spin State Investigations in Iron(II) Complexes

The molecule plays a critical role in the study of molecular isomerism and its effect on the spin state of iron(II) complexes. The subtle variations in ligand structure, influenced by the position of the methyl group on the imidazole ring, have profound effects on the spin states of these complexes, providing insights into the interplay between ligand structure and metal ion behavior (Han et al., 2017).

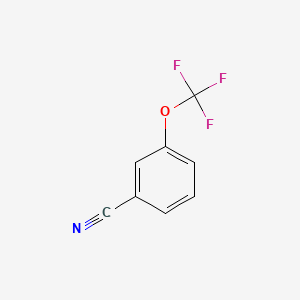

Copper(I)/Oxygen Chemistry

The compound's derivatives are instrumental in copper(I)/oxygen chemistry, leading to the formation of mu-1,2-peroxo-dicopper(II) species. This research illuminates the differences in reactivity and coordination chemistry of copper complexes with imidazole-containing ligands, contributing to our understanding of copper's role in biological systems and catalysis (Lee et al., 2009).

Corrosion Inhibition Studies

Imidazoline derivatives, structurally related to this compound, have been evaluated as corrosion inhibitors for metals in various acidic environments. These studies provide valuable information on the design and development of effective corrosion inhibitors for industrial applications (Zhang et al., 2015).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

The compound is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . This suggests that it may affect biochemical pathways related to histamine and histidine metabolism.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects depending on the specific biological activity it exhibits.

Analyse Biochimique

Biochemical Properties

2-(1-Methyl-1H-imidazol-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes such as histamine N-methyltransferase, which catalyzes the methylation of histamine to produce N-methylhistamine . This interaction is crucial in the metabolism of histamine, a vital biogenic amine involved in various physiological functions. Additionally, this compound can bind to other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving histamine receptors. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it can promote gluconeogenesis and inhibit glycolysis in muscle cells . These effects highlight the compound’s potential in regulating energy metabolism and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to histamine receptors, thereby modulating their activity. The compound’s ability to inhibit or activate enzymes, such as histamine N-methyltransferase, further underscores its role in biochemical pathways . These interactions can lead to changes in gene expression, influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate physiological processes without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular function and causing metabolic imbalances . These observations are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to histamine metabolism. It is a product of histamine N-methyltransferase activity, which converts histamine to N-methylhistamine . This pathway is essential for regulating histamine levels in the body and maintaining physiological balance. The compound’s interactions with other enzymes and cofactors can also influence metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and modulate their activity . This localization is crucial for the compound’s function and effectiveness in biochemical processes.

Propriétés

IUPAC Name |

2-(1-methylimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKQBMQJPNDJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236627 | |

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87786-06-9 | |

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087786069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)